molecular formula C17H19NO3 B057623 Cbz-D-phenylalaninol CAS No. 58917-85-4

Cbz-D-phenylalaninol

Cat. No. B057623
CAS RN: 58917-85-4
M. Wt: 285.34 g/mol
InChI Key: WPOFMMJJCPZPAO-MRXNPFEDSA-N
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Description

Cbz-D-Phenylalaninol is a chemical compound with the molecular formula C17H19NO3 . It is a white to light yellow crystal powder . It is used in the synthesis of aminophenylpropanyl phosphate derivatives which has pin1 inhibitory activity .


Synthesis Analysis

Cbz-D-Phenylalaninol can be synthesized from D(+)-Phenylalaninol and Phenyl chloroformate . There are also other synthesis methods available .


Molecular Structure Analysis

The molecular structure of Cbz-D-Phenylalaninol is represented by the molecular formula C17H19NO3 . The IUPAC name for this compound is benzyl N - [ (2 R )-1-hydroxy-3-phenylpropan-2-yl]carbamate .


Physical And Chemical Properties Analysis

Cbz-D-Phenylalaninol is a white to light yellow crystal powder . It has a molecular weight of 285.34 g/mol .

Scientific Research Applications

Asymmetric Michael Reactions

D-Phenylalaninol is used as a chiral auxiliary for asymmetric Michael reactions . These reactions are a powerful tool in synthetic chemistry for the construction of carbon-carbon bonds, providing a method for forming complex, chiral molecules.

Inhibition of Intestinal Phenylalanine Absorption

D-Phenylalaninol is an enantiomer of L-Phenylalaninol, which is known to inhibit intestinal Phenylalanine absorption . This could have potential implications in the treatment of conditions such as Phenylketonuria, a genetic disorder that affects the body’s ability to metabolize the amino acid phenylalanine.

3. Inhibition of Enzymes Breaking Down Endorphins D-Phenylalaninol acts as an inhibiting agent to the enzymes which are responsible for the breakdown of endorphins . This could potentially be used in pain management, as endorphins are the body’s natural painkillers.

Ozonation of Pharmaceuticals

In environmental science, D-Phenylalaninol has been studied in the context of ozonation of pharmaceuticals . Ozonation is a water treatment process that destroys harmful contaminants in water. D-Phenylalaninol and its transformation products have been investigated for their behavior during ozonation .

Safety and Hazards

When handling Cbz-D-Phenylalaninol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFMMJJCPZPAO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974418
Record name Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-D-phenylalaninol

CAS RN

58917-85-4
Record name Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of the objective compound of step (8) (109 g, 0.345 mol) in THF (500 mL) were added mortar-pulverized lithium chloride (29.2 g, 0.689 mol) and sodium tetrahydroborate (26.1 g, 0.690 mol). To the resulting suspension was added ethanol (1000 mL) with dropwise over 40 minutes, and the mixture was stirred at room temperature for 14 hours. To the reaction mixture was added 10% citric acid aqueous solution (700 mL), and the mixture was stirred at room temperature for 30 minutes. The organic solvent was distilled off under reduced pressure. The residue was added to water (700 mL) and extracted with dichloromethane. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give white crystals. The crystals were recrystallized from ethyl acetate-hexane (1:2.7, 370 mL) to give 87.8 g (89%) of N-benzyloxycarbonyl-DL-phenylalaninol as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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